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Compound of Interest

Compound Name: 2-Iodo-6-methoxyphenol

Cat. No.: B056475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodo-6-methoxyphenol is a highly versatile aromatic building block in organic synthesis,

prized for its unique substitution pattern that offers a powerful handle for constructing complex

molecular architectures. Its utility stems from the presence of three distinct functional groups on

the benzene ring: a hydroxyl group, a methoxy group, and an iodine atom. The electron-

donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the

carbon-iodine bond serves as a key reactive site for a variety of powerful cross-coupling

reactions. This guide provides an in-depth overview of the synthesis, properties, and key

applications of 2-iodo-6-methoxyphenol, complete with experimental protocols and data to

facilitate its use in research and development.

Physicochemical Properties
A summary of the key physical and chemical properties of 2-Iodo-6-methoxyphenol is
presented in the table below.
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Property Value Reference

IUPAC Name 2-Iodo-6-methoxyphenol [1]

CAS Number 111726-46-6 [2]

Molecular Formula C₇H₇IO₂ [1]

Molecular Weight 250.03 g/mol [1]

Appearance Solid [2]

Storage Temperature
2-8°C, sealed in dry, dark

place
[2]

Synthesis of 2-Iodo-6-methoxyphenol
The most common and direct method for the synthesis of 2-iodo-6-methoxyphenol is through

the electrophilic iodination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups of

guaiacol are ortho-, para-directing, activating the aromatic ring for electrophilic attack. The

iodine atom is introduced at the ortho position relative to the hydroxyl group.

Guaiacol (2-Methoxyphenol)

2-Iodo-6-methoxyphenol

Electrophilic Aromatic Substitution

Iodine (I₂) 
 Oxidizing Agent (e.g., H₂O₂)

Click to download full resolution via product page

Figure 1: Synthesis of 2-Iodo-6-methoxyphenol from Guaiacol.
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Experimental Protocol: Synthesis from Guaiacol
This protocol is a representative procedure for the iodination of guaiacol.

Materials:

Guaiacol

Iodine (I₂)

Hydrogen peroxide (H₂O₂) (30% solution)

Methanol

Water

Sodium thiosulfate solution (10%)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve guaiacol (1.0 eq) in methanol in a round-bottom flask.

Add iodine (1.0 eq) to the solution and stir until it dissolves.

Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 24 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the

iodine color disappears.
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Remove the methanol under reduced pressure.

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 2-iodo-6-methoxyphenol.

Expected Yield: 49%[3]

Applications in Organic Synthesis
The reactivity of the carbon-iodine bond makes 2-iodo-6-methoxyphenol a valuable substrate

for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-

carbon and carbon-nitrogen bonds.

2-Iodo-6-methoxyphenol

Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination

Biaryl Compounds Aryl-Alkynes N-Aryl Amines

Click to download full resolution via product page

Figure 2: Key cross-coupling reactions of 2-Iodo-6-methoxyphenol.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

an organoboron compound and an organic halide. 2-Iodo-6-methoxyphenol readily
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participates in this reaction with various arylboronic acids to yield substituted biaryl compounds.

These biaryl scaffolds are prevalent in many biologically active molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general procedure that can be adapted for the coupling of 2-iodo-6-
methoxyphenol with various boronic acids.

Materials:

2-Iodo-6-methoxyphenol

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

In a Schlenk flask, combine 2-iodo-6-methoxyphenol (1.0 eq), phenylboronic acid (1.5 eq),

and potassium carbonate (2.0 eq).

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and water (4:1 mixture).

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Coupling Partner Product Yield (%)

Phenylboronic acid 2-Methoxy-6-phenylphenol 88 (representative)

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to aryl-alkynes, which

are important intermediates in the synthesis of natural products and pharmaceuticals.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general protocol for the Sonogashira coupling of aryl iodides.

Materials:

2-Iodo-6-methoxyphenol

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)
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Toluene

Saturated ammonium chloride solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a stirred solution of 2-iodo-6-methoxyphenol (1.0 eq) in a mixture of toluene and

triethylamine (2:1), add phenylacetylene (1.2 eq).

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.

Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl

acetate.

Wash the filtrate with saturated ammonium chloride solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Coupling Partner Product Yield (%)

Phenylacetylene
2-Methoxy-6-

(phenylethynyl)phenol
74 (representative)[4]

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds by coupling an amine with an aryl halide.[5] This reaction allows for the synthesis of a

wide range of N-aryl amines, which are common motifs in pharmaceuticals.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This is a general procedure for the Buchwald-Hartwig amination of aryl iodides.

Materials:

2-Iodo-6-methoxyphenol

Aniline

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq)

and Xantphos (0.02 eq).

Add toluene and stir for 10 minutes.

Add 2-iodo-6-methoxyphenol (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
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Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

Monitor the reaction by TLC.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure.

Purify the residue by column chromatography on silica gel.

Coupling Partner Product Yield (%)

Aniline
2-Methoxy-N-phenyl-6-

aminophenol
81 (representative)

Application in the Synthesis of Bioactive Molecules:
Combretastatin A-4 Analogs
2-Iodo-6-methoxyphenol is a valuable precursor for the synthesis of combretastatin analogs,

a class of potent anticancer agents that inhibit tubulin polymerization.[6][7] Combretastatin A-4

(CA-4), a natural product, is a powerful inhibitor of tubulin polymerization and exhibits strong

antitumor and anti-vascular properties.[6] The synthesis of CA-4 analogs often involves a

Suzuki cross-coupling reaction to construct the biaryl core.
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Figure 3: Synthetic workflow for a Combretastatin A-4 analog.
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Signaling Pathway: Inhibition of Tubulin Polymerization
Combretastatins bind to the colchicine-binding site on β-tubulin, which disrupts the

polymerization of tubulin into microtubules.[8][9] Microtubules are essential components of the

cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell

shape. By inhibiting tubulin polymerization, combretastatins arrest the cell cycle in the G2/M

phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]

Furthermore, the disruption of the microtubule network in endothelial cells leads to a collapse

of the tumor vasculature, cutting off the blood supply to the tumor and causing necrosis.

Combretastatin A-4 Analog
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Binds to

Tubulin Polymerization

Inhibits

Microtubule Formation

Prevents

Cell Cycle Arrest (G2/M)
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Figure 4: Signaling pathway of Combretastatin A-4 analogs.

Conclusion
2-Iodo-6-methoxyphenol is a readily accessible and highly valuable building block for organic

synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most

notably palladium-catalyzed cross-coupling reactions. The ability to efficiently construct

complex biaryl, aryl-alkyne, and N-aryl amine structures makes this compound particularly

attractive for the synthesis of pharmaceuticals and other biologically active molecules, as

exemplified by its application in the synthesis of potent tubulin polymerization inhibitors. The

experimental protocols and data provided in this guide are intended to serve as a practical

resource for researchers and scientists in the field of organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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